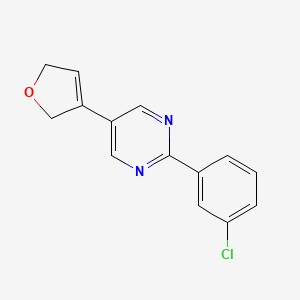
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a dihydrofuran moiety in the structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2,5-dihydrofuran, and appropriate pyrimidine precursors.
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2,5-dihydrofuran in the presence of a catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)pyrimidine: Lacks the dihydrofuran moiety but shares the chlorophenyl group.
5-(2,5-Dihydrofuran-3-yl)pyrimidine: Lacks the chlorophenyl group but contains the dihydrofuran moiety.
2-Phenyl-5-(2,5-dihydrofuran-3-yl)pyrimidine: Similar structure but without the chlorine atom.
Uniqueness
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine is unique due to the presence of both the chlorophenyl and dihydrofuran groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN2O/c15-13-3-1-2-10(6-13)14-16-7-12(8-17-14)11-4-5-18-9-11/h1-4,6-8H,5,9H2 |
InChI Key |
KXKVMFLICYMBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CO1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
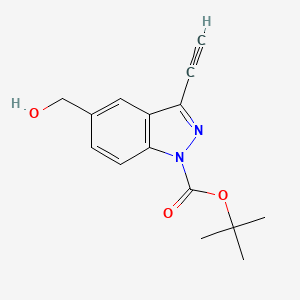
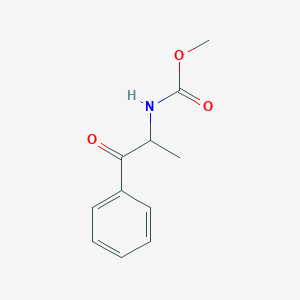
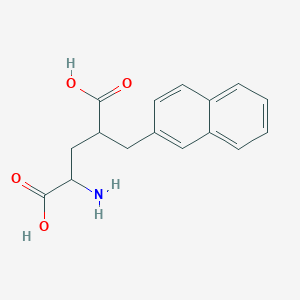
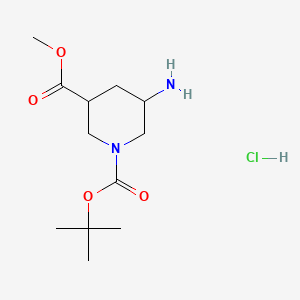
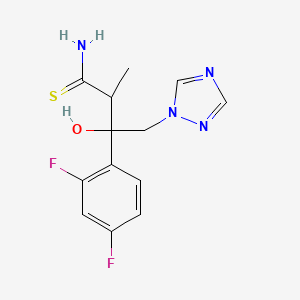

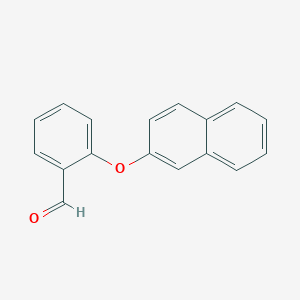
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)

